N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. The presence of thiophene, oxadiazole, and xanthene moieties within its structure contributes to its diverse chemical and physical properties.
Mechanism of Action
Target of action
, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. Therefore, it’s possible that this compound could interact with a variety of cellular targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Thiophene derivatives are known to have a variety of properties and applications , suggesting that they could have diverse ADME properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The xanthene moiety can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the efficient synthesis of heterocyclic intermediates and the application of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Organic Electronics: It is explored for applications in organic field-effect transistors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which contain oxadiazole rings, are known for their antimicrobial activities.
Xanthene Derivatives: Compounds like fluorescein and eosin, which contain xanthene moieties, are widely used as dyes and in fluorescence microscopy.
Uniqueness
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of three different heterocyclic structures, which imparts a wide range of chemical and biological properties.
Properties
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(21-20-23-22-19(26-20)12-9-10-27-11-12)17-13-5-1-3-7-15(13)25-16-8-4-2-6-14(16)17/h1-11,17H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFIGPGRYYCLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(O4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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